molecular formula C8H6INO4 B3042750 2-(2-Iodo-4-nitrophenyl)acetic Acid CAS No. 66949-41-5

2-(2-Iodo-4-nitrophenyl)acetic Acid

Cat. No. B3042750
CAS RN: 66949-41-5
M. Wt: 307.04 g/mol
InChI Key: BEFNAALHVCXDDU-UHFFFAOYSA-N
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Description

2-(2-Iodo-4-nitrophenyl)acetic Acid is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular formula of 2-(2-Iodo-4-nitrophenyl)acetic Acid is C8H6INO4 . The InChI code for this compound is 1S/C8H6INO4/c9-7-4-6 (10 (13)14)2-1-5 (7)3-8 (11)12/h1-2,4H,3H2, (H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Iodo-4-nitrophenyl)acetic Acid include a molecular weight of 307.04 . The compound should be stored in a refrigerator .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that 2-(2-Iodo-4-nitrophenyl)acetic Acid is potentially hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is suspected of causing genetic defects .

Future Directions

While specific future directions for 2-(2-Iodo-4-nitrophenyl)acetic Acid are not mentioned in the search results, it’s worth noting that indole derivatives, which include compounds similar to this one, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities .

properties

IUPAC Name

2-(2-iodo-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFNAALHVCXDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodo-4-nitrophenyl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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